Cas no 1243058-07-2 (2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide)

2-[2-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide is a structurally complex heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a benzodioxole substituent and an N-(4-fluorophenyl)acetamide side chain. This molecule exhibits potential pharmacological relevance due to its fused polycyclic framework, which may confer selective binding properties in biological systems. The presence of the fluorophenyl group enhances metabolic stability, while the benzodioxole moiety could influence lipophilicity and CNS permeability. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in medicinal chemistry research. The compound's well-defined structure and functional group arrangement suggest utility in the development of targeted therapeutics, particularly in neurological or oncological applications.
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide structure
1243058-07-2 structure
Product Name:2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
CAS No:1243058-07-2
MF:C21H15FN4O4
MW:406.366607904434
CID:5393587
Update Time:2025-10-05

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(1,3-Benzodioxol-5-yl)-N-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazine-5(4H)-acetamide
    • 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide
    • Inchi: 1S/C21H15FN4O4/c22-14-2-4-15(5-3-14)23-20(27)11-25-7-8-26-17(21(25)28)10-16(24-26)13-1-6-18-19(9-13)30-12-29-18/h1-10H,11-12H2,(H,23,27)
    • InChI Key: LALJJPQVASFQSH-UHFFFAOYSA-N
    • SMILES: C12=CC(C3=CC=C4OCOC4=C3)=NN1C=CN(CC(NC1=CC=C(F)C=C1)=O)C2=O

Experimental Properties

  • Density: 1.50±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 611.0±55.0 °C(Predicted)
  • pka: 12.52±0.70(Predicted)

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide Pricemore >>

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Additional information on 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide

Compound CAS No. 1243058-07-2: 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide

The compound with CAS No. 1243058-07-2, named 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug discovery. This compound has garnered attention due to its unique structural features and promising biological activities, particularly in the context of recent advancements in heterocyclic chemistry and bioactive molecule design.

The molecular structure of this compound is characterized by a pyrazolo[1,5-a]pyrazine core, which is fused with a benzodioxole moiety at the 2-position. This arrangement creates a rigid and aromatic framework that is often associated with enhanced stability and bioavailability. The acetamide group attached to the pyrazolo[1,5-a]pyrazine ring further modulates the physicochemical properties of the molecule, making it an attractive candidate for various pharmacological applications.

Recent studies have highlighted the importance of heterocyclic compounds in drug development, particularly those incorporating nitrogen atoms due to their ability to interact with biological targets such as enzymes and receptors. The pyrazolo[1,5-a]pyrazine system in this compound has been shown to exhibit potent inhibitory activity against several kinases and proteases, which are key players in diseases such as cancer and neurodegenerative disorders.

The presence of a fluorophenyl group in the molecule introduces additional electronic effects that can enhance the compound's ability to penetrate cellular membranes and bind to target proteins. Fluorine substitution is a common strategy in medicinal chemistry to improve drug-like properties such as lipophilicity and metabolic stability.

In terms of synthesis, this compound can be prepared through a multi-step process involving advanced coupling reactions and cyclization techniques. The construction of the benzodioxole ring typically involves oxidation reactions or Diels-Alder cycloadditions, while the pyrazolo[1,5-a]pyrazine core can be formed via condensation reactions between appropriate amine and carbonyl precursors.

Preliminary biological evaluations of this compound have demonstrated its potential as a kinesin inhibitor, which could be relevant for anti-cancer therapies targeting mitotic processes. Additionally, its ability to modulate other cellular pathways suggests its utility in treating inflammatory diseases and central nervous system disorders.

The development of such compounds underscores the importance of interdisciplinary approaches in modern drug discovery. By leveraging computational modeling tools and high-throughput screening techniques, researchers can optimize the structure of molecules like CAS No. 1243058-07-2 to achieve desired pharmacokinetic profiles and therapeutic efficacy.

In conclusion, CAS No. 1243058-07-2, or N-(4-fluorophenyl)acetamide derivative, represents a promising lead compound in the quest for novel therapeutic agents. Its unique structural features and emerging biological data position it as a valuable asset for further exploration in preclinical studies and beyond.

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